molecular formula C4H5NO3 B109632 Ethoxycarbonyl isocyanate CAS No. 19617-43-7

Ethoxycarbonyl isocyanate

Cat. No.: B109632
CAS No.: 19617-43-7
M. Wt: 115.09 g/mol
InChI Key: VMVZGGPZNHFGKS-UHFFFAOYSA-N
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Description

Ethoxycarbonyl isocyanate is an organic compound with the chemical formula C4H5NO3. It is a colorless to pale yellow liquid with a distinctive odor. This compound is soluble in many organic solvents, such as alcohols, ethers, and aromatic hydrocarbons. This compound is commonly used as a cyanate reagent in organic synthesis to introduce isocyano or carbonyl groups .

Preparation Methods

Ethoxycarbonyl isocyanate is typically synthesized by reacting ethyl chloroformate with sodium thiocyanate. This reaction is often catalyzed by a phase transfer catalyst, such as a Schiff base, to enhance the efficiency of the process . The reaction conditions generally require the use of a strong acid as a catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Ethoxycarbonyl isocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with amines to form ureas and with alcohols to form carbamates.

    Addition Reactions: It can add to nucleophiles such as water, alcohols, and amines.

    Polymerization Reactions: It can polymerize to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .

Scientific Research Applications

Ethoxycarbonyl isocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce isocyano or carbonyl groups.

    Biology: Utilized in the synthesis of biologically active compounds.

    Medicine: Employed in the development of pharmaceutical intermediates.

    Industry: Used in the production of coatings, adhesives, and polymers

Comparison with Similar Compounds

Ethoxycarbonyl isocyanate can be compared with other isocyanates, such as:

    Methyl isocyanate: Similar in reactivity but has a different alkyl group.

    Phenyl isocyanate: Contains a phenyl group instead of an ethoxycarbonyl group.

    Isothiocyanates: Similar in structure but contain a sulfur atom instead of an oxygen atom.

This compound is unique due to its ethoxycarbonyl group, which imparts different reactivity and solubility properties compared to other isocyanates .

Properties

IUPAC Name

ethyl N-(oxomethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-2-8-4(7)5-3-6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVZGGPZNHFGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306153
Record name Ethoxycarbonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19617-43-7
Record name 19617-43-7
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Record name Ethoxycarbonyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxycarbonyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoxycarbonyl isocyanate
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Ethoxycarbonyl isocyanate
Reactant of Route 3
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Ethoxycarbonyl isocyanate
Reactant of Route 4
Reactant of Route 4
Ethoxycarbonyl isocyanate
Reactant of Route 5
Reactant of Route 5
Ethoxycarbonyl isocyanate
Reactant of Route 6
Reactant of Route 6
Ethoxycarbonyl isocyanate
Customer
Q & A

Q1: What types of heterocyclic compounds can be synthesized using Ethoxycarbonyl isocyanate?

A1: this compound has proven valuable in synthesizing various heterocyclic compounds. For example, it reacts with 2-amino-2-oxazolines to produce 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones, potentially useful as 5-HT2 antagonists []. Additionally, it reacts with N-aryl- or N-alkyl-5-amino-4-(cyanoformimidoyl)-1H-imidazoles to yield 6-amidino-2-oxopurines, important compounds in purine chemistry []. Furthermore, reactions with 1H-benzimidazole-2-acetonitriles or ethyl 1H-benzimidazole-2-acetates lead to the formation of substituted pyrimido[1,6-a]-benzimidazole-1,3(2H,5H)-diones [].

Q2: Can this compound be used to synthesize non-heterocyclic compounds?

A2: Yes, this compound is not limited to heterocyclic synthesis. For instance, it reacts with Xanthydrol and Thioxanthydrol to yield carbamate esters, which can be further hydrolyzed to produce primary 9-(thio)xanthylamines [].

Q3: How does the reaction of this compound with 2-amino-2-oxazolines proceed?

A3: The reaction proceeds through a carbamoylation mechanism. The regioselectivity favors the endo nitrogen atom of 2-amino-2-oxazolines due to its stronger nucleophilic character. This leads to the formation of 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones as the major product, along with 1-carbethoxy-3-(2-iminooxazolidine)ureas as a byproduct [].

Q4: Does this compound participate in photochemical reactions?

A4: this compound itself is a product of the photolysis of Ethoxalyl azide, along with ethoxalylnitrene []. The generated ethoxalylnitrene can then participate in various reactions, including addition to C=C double bonds and insertion into O-H and C-H bonds [].

Q5: How stable is (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, a compound derived from this compound?

A5: (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, surprisingly, exhibits reasonable stability in crystalline form. This compound is formed when (N-ethoxythiocarbonyl)urethane reacts with (chlorocarbonyl)sulfenyl chloride, a modified Zumach-Weiss-Kühle reaction [].

Q6: Can (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane be used to synthesize the corresponding dithiasuccinoyl (Dts) derivative?

A6: While one might expect (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane to cyclize into the Dts derivative, this does not occur. Instead, thermolysis yields (N-ethoxycarbonyl)carbamoyl chloride, and treatment with tertiary amines produces (N-ethoxycarbonyl)isocyanate [].

Q7: What is the structural characterization of this compound?

A7: this compound is an organic compound with the molecular formula C4H5NO3. Its structure consists of an ethyl group attached to a carbamate group, which is further connected to an isocyanate group. While spectroscopic data isn't directly provided in the provided research excerpts, techniques like NMR and IR spectroscopy are commonly employed to characterize such compounds.

Q8: Have any crystal structures been determined for compounds related to this compound?

A8: Yes, X-ray crystallography studies have confirmed the structures of several key compounds. These include (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, (Methoxycarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, disulfane, and (N-ethoxycarbonylcarbamoyl)(N'-methyl-N'-phenylcarbamoyl)disulfane, offering valuable insights into their structural features and reactivity [].

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